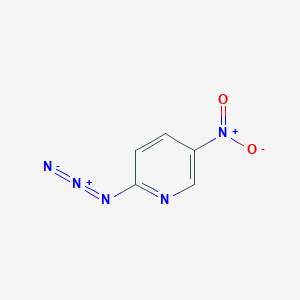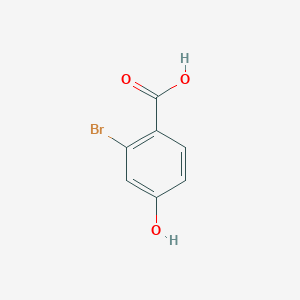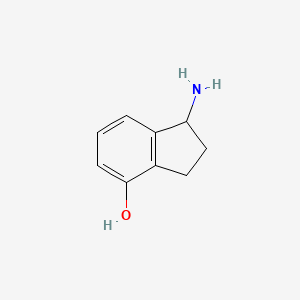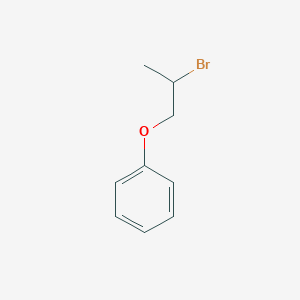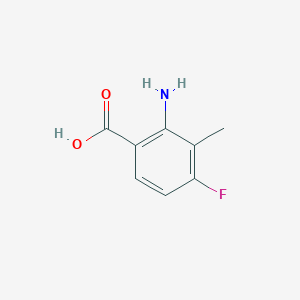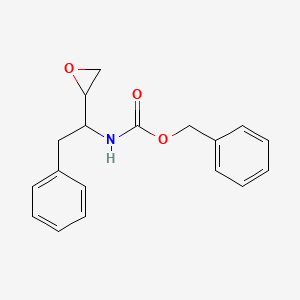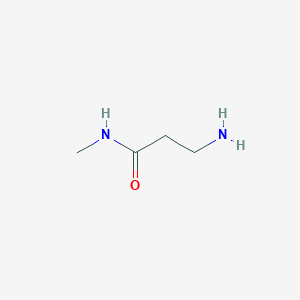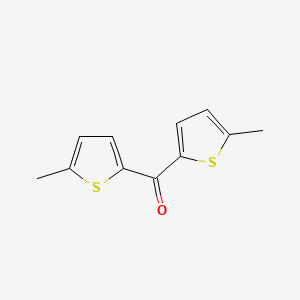
Bis(5-methylthiophen-2-yl)methanone
Descripción general
Descripción
Bis(5-methylthiophen-2-yl)methanone is a chemical compound that is part of a broader class of sulfur-containing heterocyclic compounds known for their interesting chemical properties and potential applications in various fields, including materials science and pharmaceuticals. Although the specific compound bis(5-methylthiophen-2-yl)methanone is not directly mentioned in the provided papers, the related compounds and their derivatives discussed in these papers offer insights into the chemical behavior and synthetic potential of similar sulfur-containing heterocycles.
Synthesis Analysis
The synthesis of heterocyclic compounds related to bis(5-methylthiophen-2-yl)methanone involves versatile templates and synthons that allow for the construction of diverse molecular structures. For instance, the compound 4-bis(methylthio)methylene-2-phenyloxazol-5-one serves as a template for the synthesis of novel heterocyclic scaffolds, including imidazolones and benzodiazepinones, through nucleophilic ring opening and subsequent transformations . Similarly, 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one is used as a three-carbon synthon for the regiospecific synthesis of five and six-membered heterocycles, demonstrating the utility of sulfur-containing synthons in constructing complex molecules .
Molecular Structure Analysis
The molecular structures of compounds related to bis(5-methylthiophen-2-yl)methanone are characterized by the presence of sulfur atoms and heterocyclic rings, which can significantly influence their chemical properties. For example, the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was determined using X-ray diffraction, revealing the molecular conformation and packing stabilized by intermolecular interactions . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
The chemical reactivity of sulfur-containing heterocycles is highlighted by their ability to undergo various reactions to form diverse derivatives. The synthesis of photochromic dithienylethene derivatives from a dithienylethene synthon demonstrates the potential for creating compounds with interesting optical properties . Additionally, the preparation of bis(diarylmethylene)-2,5-dihydrothiophenes and their analogs showcases the versatility of these compounds in forming multiple bonds and rings through reactions with diaryl ketones or aryllithiums .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(5-methylthiophen-2-yl)methanone and related compounds are influenced by their molecular structure, particularly the presence of sulfur atoms and heterocyclic rings. These properties can include stability, solubility, melting points, and reactivity towards various reagents. For instance, the stability of a dithienylethene synthon when stored in the dark at room temperature suggests potential for long-term applications . The synthesis of new thieno[2,3-b]-thiophene derivatives further illustrates the chemical diversity achievable with these sulfur-containing heterocycles .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Bis(5-methylthiophen-2-yl)methanone and its derivatives have been utilized in various synthesis processes. For instance, Mabkhot, Kheder, and Al-Majid (2010) describe the synthesis of derivatives incorporating a thieno-[2,3-b]thiophene moiety, demonstrating the compound's utility in creating new chemical structures (Mabkhot, Kheder, & Al-Majid, 2010).
Antioxidant Properties
Research has been conducted on derivatives of bis(5-methylthiophen-2-yl)methanone for their antioxidant properties. Balaydın et al. (2010) explored the synthesis of bromophenols from bis(3,4-dimethoxyphenyl)methanone, revealing their effective antioxidant power (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Bio-imaging Applications
The compound has been shown to have applications in bio-imaging. Tu et al. (2019) developed a photo-switchable and high-contrast bio-imaging indicator derived from bis(5-methylthiophen-2-yl)methanone, demonstrating its potential as a cell probe for functional bio-imaging (Tu, Zhang, Xu, Wang, Qian, & Huang, 2019).
Cancer Research
In the field of cancer research, Kulkarni et al. (2022) reported the synthesis of novel bis(2-(substituted(methyl)amino)-4-phenylthiazol-5-yl)methanone derivatives. These compounds demonstrated significant inhibitory activity against specific cancer cell lines, highlighting their potential in cancer treatment research (Kulkarni, Khandebharad, Sarda, & Agrawal, 2022).
Propiedades
IUPAC Name |
bis(5-methylthiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS2/c1-7-3-5-9(13-7)11(12)10-6-4-8(2)14-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHATWWZMQPBRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C2=CC=C(S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(5-methylthiophen-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



